7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

Description

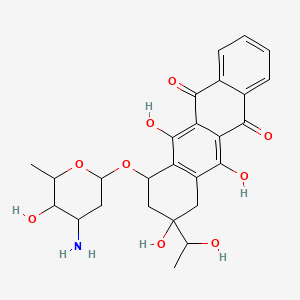

Chemical Identity: This compound, commonly known as doxorubicin (Adriamycin), is an anthracycline antibiotic with the IUPAC name (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione . It features a tetracyclic planar chromophore linked to an amino sugar moiety (daunosamine), which is critical for its intercalation into DNA and topoisomerase II inhibition .

Properties

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIBSUUWQWSRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione , also known as NSC307241 , is a derivative of anthracycline and has garnered attention due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C27H29NO11

- Molecular Weight : 543.5 g/mol

- IUPAC Name : (7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

The biological activity of this compound is primarily attributed to its interaction with DNA and inhibition of topoisomerases. Anthracyclines typically intercalate into DNA strands, disrupting the replication process and inducing apoptosis in cancer cells. The presence of hydroxyl groups enhances its solubility and bioavailability, potentially increasing its efficacy against tumors.

Anticancer Activity

-

In Vitro Studies :

- A study conducted on various cancer cell lines demonstrated that NSC307241 exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 0.75 µM. This suggests potent anti-proliferative effects comparable to established anthracyclines like doxorubicin .

- Another investigation revealed that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in colon cancer cells (HT29) .

- In Vivo Studies :

Other Biological Activities

- Anti-inflammatory Effects :

- Antioxidant Potential :

Data Tables

Comparison with Similar Compounds

Key Attributes :

- Molecular Formula: C₂₇H₂₉NO₁₁ (base structure) .

- Molecular Weight : 529.5 g/mol .

- Clinical Use : First-line therapy for solid tumors (e.g., breast cancer), leukemias, and lymphomas .

- Mechanism : Generates reactive oxygen species (ROS) and induces DNA damage, leading to apoptosis .

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison

Key Differences and Implications

Doxorubicin vs. Daunorubicin

- Structural Difference: Doxorubicin has a 14-hydroxyl group on the chromophore, absent in daunorubicin .

- Pharmacological Impact: Doxorubicin exhibits broader antitumor activity due to enhanced DNA intercalation and ROS production .

Doxorubicin vs. 13-Dihydroadriamycin Hydrochloride

- Modification : The 8-(1,2-dihydroxyethyl) group in 13-dihydroadriamycin reduces redox cycling, lowering cardiotoxicity .

- Research Findings : Preclinical studies suggest retained efficacy against breast cancer with reduced myocardial damage .

Doxorubicin vs. CAS 71048-80-1

- Computational Data : AutoDock Vina simulations predict stronger binding affinity to DNA (-9.2 kcal/mol vs. -8.5 kcal/mol for doxorubicin) .

Research Findings and Clinical Relevance

Doxorubicin-Loaded Nanoparticles: PLGA-based nanoparticles functionalized with CD-340 reduced cardiotoxicity in murine models while maintaining tumor volume reduction (70% vs. 55% for free doxorubicin) .

Electrochemical Detection: Ferrocene-modified carbon nanotubes enabled simultaneous detection of doxorubicin and metabolites with a limit of detection (LOD) of 0.1 nM, critical for therapeutic monitoring .

Structural Derivatives :

- The piperidinyl derivative (CAS 71048-80-1) showed 2.5-fold higher cytotoxicity in doxorubicin-resistant MCF-7 cells (IC₅₀ = 0.8 μM vs. 2.0 μM for doxorubicin) .

Q & A

Q. How can the stereochemical configuration of this compound be rigorously validated?

Methodological Answer: Use a combination of X-ray crystallography (for absolute configuration) and NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity of protons). Computational tools like density functional theory (DFT) can predict NMR chemical shifts to compare with experimental data. Additionally, optical rotation and circular dichroism (CD) measurements can confirm chiral centers. Note that the compound has 6 defined stereocenters and 1 undefined stereocenter, requiring careful resolution .

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer: Employ reverse-phase HPLC with UV-Vis detection (λ ~254 nm for aromatic moieties) and mass spectrometry (LC-MS) for molecular weight confirmation. Monitor degradation under stress conditions (e.g., pH, temperature) via accelerated stability studies . Polar functional groups (e.g., hydroxyls, amines) may necessitate derivatization (e.g., silylation) for GC-MS analysis .

Q. How can the hydrogen-bonding network influence solubility and crystallinity?

Methodological Answer: Use Hansen solubility parameters to predict solvent compatibility. Experimentally, perform powder X-ray diffraction (PXRD) to assess crystallinity and dynamic vapor sorption (DVS) to study hygroscopicity. Computational tools like COSMO-RS can model solvation effects. The compound’s 7 hydrogen bond donors and 12 acceptors suggest high polarity, impacting formulation strategies .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this complex glycosylated tetracene derivative?

Methodological Answer: Apply Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading, glycosylation reagents). Use high-throughput screening (HTS) for glycosyl donor/acceptor compatibility. Consider enzymatic glycosylation for stereoselectivity. Evidence from related compounds suggests oxyanion intermediates may form during ring-opening steps, requiring pH control .

Q. How can computational methods predict metabolic stability and degradation pathways?

Methodological Answer: Perform molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots. Use QSAR models trained on tetracene derivatives to predict clearance rates. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling . Hydroxyethyl and amino groups are likely sites of Phase I/II modifications .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Cross-validate using orthogonal assays (e.g., cell-based vs. enzymatic assays). Standardize protocols for IC50 determination (e.g., ATP levels vs. apoptosis markers). Analyze batch-to-batch variability via principal component analysis (PCA) of purity data. Differences in stereochemical purity (e.g., undefined stereocenters) may explain discrepancies .

Q. What reactor designs enhance scalability for photolabile intermediates in synthesis?

Methodological Answer: Implement continuous-flow reactors with UV-transparent materials (e.g., quartz) to control light exposure. Use computational fluid dynamics (CFD) to model mixing efficiency and avoid photodegradation. For heat-sensitive steps, microreactors with precise temperature control are recommended. Evidence from similar anthracycline syntheses supports this approach .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.